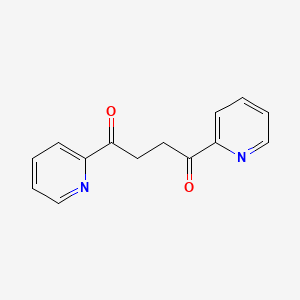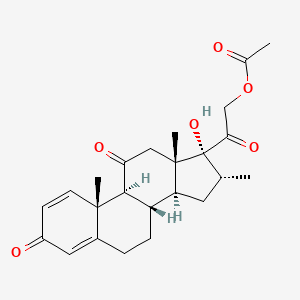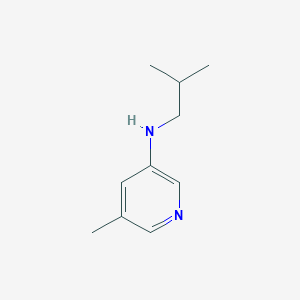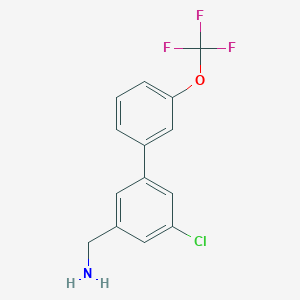
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, an aminophenyl group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-aminophenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions .
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and studies .
Medicine
It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aminophenyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Similar structure but with the amino group in the ortho position.
tert-Butyl (3-(methylamino)propyl)carbamate: Contains a methylamino group instead of an aminophenyl group.
(3S)-3-(4-aminophenyl)-1-piperidinecarboxylic acid tert-butyl ester: A related compound with a piperidine ring .
Uniqueness
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is unique due to the presence of both the sulfonyl and aminophenyl groups. This combination provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H22N2O4S |
|---|---|
Poids moléculaire |
314.40 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-aminophenyl)sulfonylpropyl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) |
Clé InChI |
WMGLTMLMQXRIIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)





![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)







